![molecular formula C17H22N2O2S B2936388 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252312-26-7](/img/structure/B2936388.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as CM-157, is a novel small molecule compound that has been extensively studied for its potential therapeutic benefits. CM-157 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is not fully understood, but it is believed to work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of energy metabolism and is involved in the regulation of glucose and lipid metabolism. By activating the AMPK pathway, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide may improve glucose and lipid metabolism and reduce inflammation, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and improving mitochondrial function. In animal models, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve insulin sensitivity, reduce body weight, and improve liver function.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide for lab experiments is its relatively low toxicity and high stability. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models, making it a promising candidate for further research. However, one of the main limitations of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One area of research could be in the development of new therapies for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Another area of research could be in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have neuroprotective effects in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide and to develop more effective methods of administering the compound.
合成方法
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylthiol with 1-cyanocycloheptanone, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is purified through column chromatography to obtain the final compound.
科学研究应用
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for further research in this area.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-14-8-4-5-9-15(14)22-12-16(20)19-17(13-18)10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGCINXWGDQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
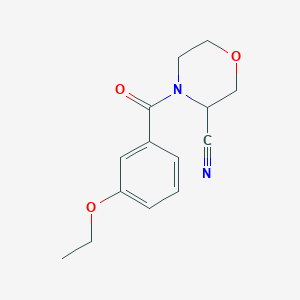
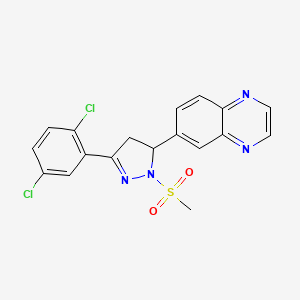
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)
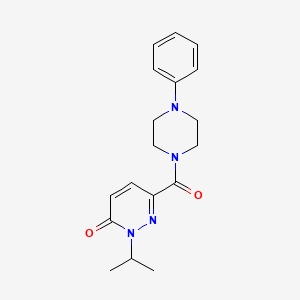
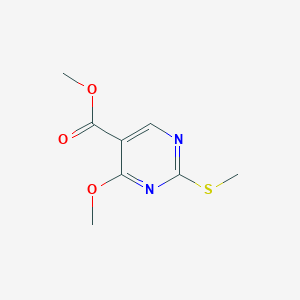
![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)
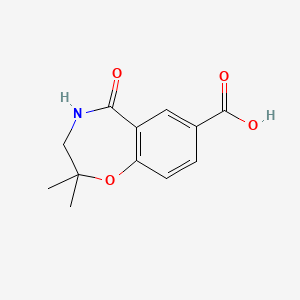
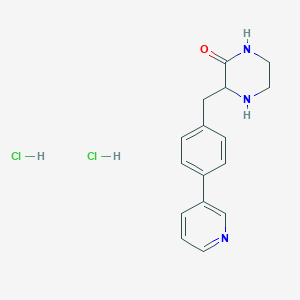

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)